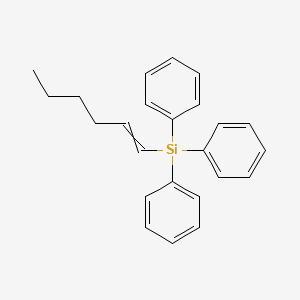
Silane, (1Z)-1-hexenyltriphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1Z)-1-hexenyltriphenyl- is an organosilicon compound that features a silicon atom bonded to a (1Z)-1-hexenyl group and three phenyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1Z)-1-hexenyltriphenyl- typically involves the hydrosilylation of 1-hexene with triphenylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions generally include:
Temperature: Room temperature to 100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of silanes often involves the direct reaction of silicon with chlorinated hydrocarbons, followed by purification steps to isolate the desired silane compound. The process may include:
Chlorination: Silicon reacts with chlorinated hydrocarbons to form chlorosilanes.
Hydrosilylation: Chlorosilanes are further reacted with alkenes in the presence of a catalyst to form the desired silane.
Purification: The product is purified through distillation or other separation techniques to achieve high purity.
化学反応の分析
Types of Reactions
Silane, (1Z)-1-hexenyltriphenyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: Undergoes nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silicon hydrides
Substitution: Various substituted silanes depending on the nucleophile used
科学的研究の応用
Silane, (1Z)-1-hexenyltriphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
作用機序
The mechanism of action of Silane, (1Z)-1-hexenyltriphenyl- involves the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds are formed through:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Polymerization: Formation of Si-O-Si linkages through condensation reactions.
Surface Functionalization: Attachment to surfaces via silanol groups, enhancing adhesion and stability.
類似化合物との比較
Similar Compounds
Triphenylsilane: Similar structure but lacks the (1Z)-1-hexenyl group.
Vinyltriphenylsilane: Contains a vinyl group instead of a (1Z)-1-hexenyl group.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms.
Uniqueness
Silane, (1Z)-1-hexenyltriphenyl- is unique due to the presence of the (1Z)-1-hexenyl group, which imparts distinct reactivity and properties compared to other silanes. This compound’s ability to undergo specific reactions and form stable bonds makes it valuable in various applications, particularly in materials science and surface chemistry.
特性
CAS番号 |
126741-75-1 |
|---|---|
分子式 |
C24H26Si |
分子量 |
342.5 g/mol |
IUPAC名 |
hex-1-enyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-21H,2-4H2,1H3 |
InChIキー |
KMERIWDTSMMZMF-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
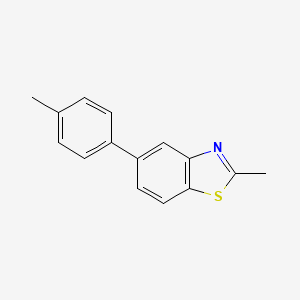
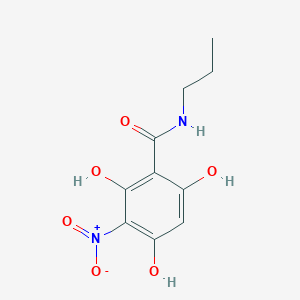
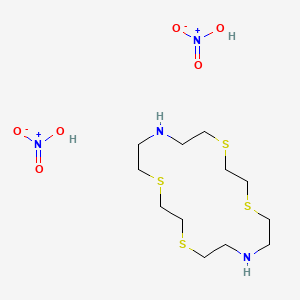

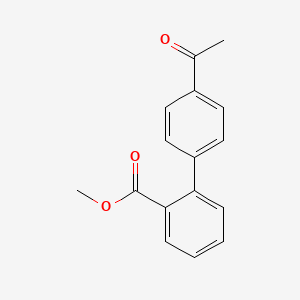
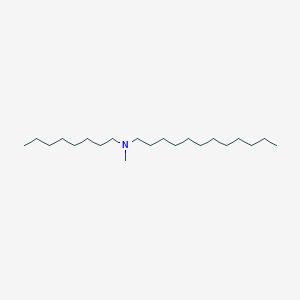
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
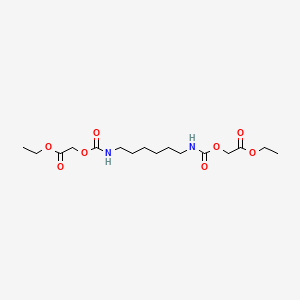
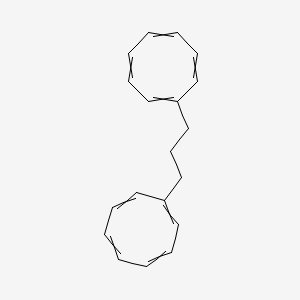
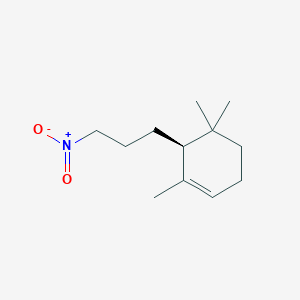
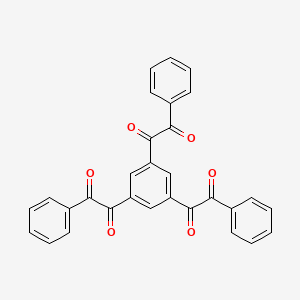
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
